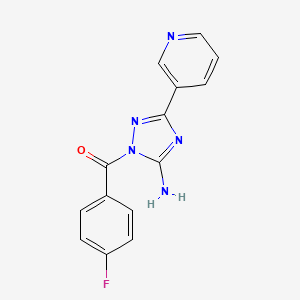![molecular formula C20H17N3O2 B5771288 N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide, also known as BAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAN is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of biochemical reactions that ultimately lead to cell death.
Biochemical and Physiological Effects
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to be stable under a wide range of conditions, which makes it a versatile compound for use in various types of experiments. However, one limitation of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are many potential future directions for research on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. One area of interest is in the development of new cancer treatments based on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and other isonicotinamide compounds. Researchers are also exploring the potential use of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. In addition, there is ongoing research into the mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and its potential interactions with other compounds, which could lead to new insights into its biological activity.
合成方法
The synthesis of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinoyl chloride with benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. This method has been widely used to synthesize N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the laboratory, and the chemical purity and yield of the product can be optimized by adjusting the reaction conditions.
科学研究应用
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-4-2-1-3-5-15)16-6-8-18(9-7-16)23-20(25)17-10-12-21-13-11-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSMWBAKJYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

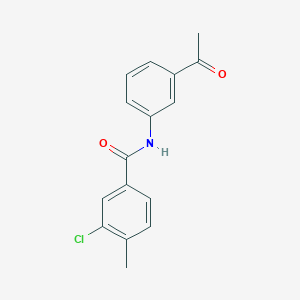
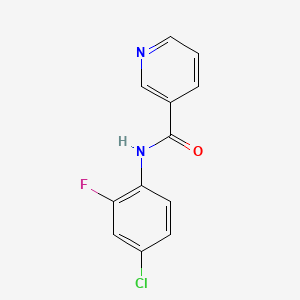
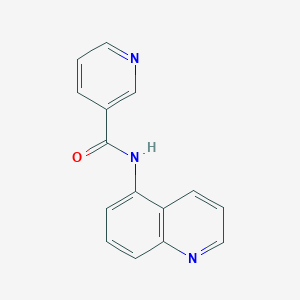
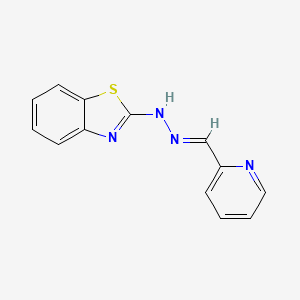
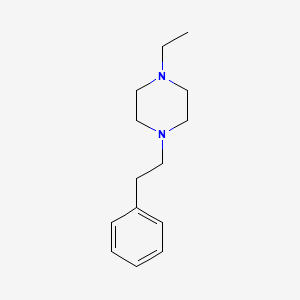

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)

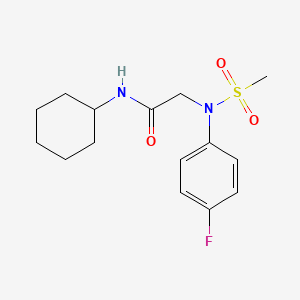
![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
